molecular formula C11H18BNO2 B13142704 Diisopropyl pyridin-3-ylboronate

Diisopropyl pyridin-3-ylboronate

Cat. No.: B13142704
M. Wt: 207.08 g/mol
InChI Key: BZIJTHCLTBXYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl pyridin-3-ylboronate is an organoboron compound with the molecular formula C11H18BNO2. It is a boronic ester derivative of pyridine, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Chemical Reactions Analysis

Types of Reactions: Diisopropyl pyridin-3-ylboronate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C11H18BNO2

Molecular Weight

207.08 g/mol

IUPAC Name

di(propan-2-yloxy)-pyridin-3-ylborane

InChI

InChI=1S/C11H18BNO2/c1-9(2)14-12(15-10(3)4)11-6-5-7-13-8-11/h5-10H,1-4H3

InChI Key

BZIJTHCLTBXYSA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC=C1)(OC(C)C)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.